molecular formula C9H12N2O3 B12342784 N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

Cat. No.: B12342784
M. Wt: 196.20 g/mol
InChI Key: HYELDGUNYOPEMH-UHFFFAOYSA-N
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Description

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes two methoxy groups and a hydroxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for N’-hydroxy-2,4-dimethoxybenzenecarboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzene derivatives.

Scientific Research Applications

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups may also play a role in modulating the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2,4-dimethoxybenzenecarboximidamide is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

HYELDGUNYOPEMH-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N/O)/N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)N)OC

solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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